molecular formula C16H13N3O2S B6638852 N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide

N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide

Cat. No. B6638852
M. Wt: 311.4 g/mol
InChI Key: ZRIPGLMGCSOMLG-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide, also known as MPTC, is a chemical compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications. MPTC belongs to the family of thiazole derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. In

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer. N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide also inhibits the activation of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and apoptosis.
N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide has also been found to activate the Nrf2-ARE signaling pathway, which regulates the expression of genes involved in antioxidant defense. This leads to the upregulation of various antioxidant enzymes, such as heme oxygenase-1, glutathione peroxidase, and superoxide dismutase, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to have various biochemical and physiological effects on the body. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress.
N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide has also been shown to have antinociceptive and antipyretic effects, which can be attributed to its anti-inflammatory properties. It has been found to reduce the pain and fever associated with various inflammatory conditions.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It has been extensively studied for its biological activities, and its mechanism of action is well understood. N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide also has low toxicity, making it a safe compound for in vitro and in vivo studies.
However, there are some limitations to the use of N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide in lab experiments. Its solubility in water is limited, which can affect its bioavailability and pharmacokinetics. N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide also has poor oral bioavailability, which limits its potential use as an oral drug.

Future Directions

There are several future directions for the research on N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide. One potential direction is the development of N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide derivatives with improved solubility and bioavailability. This could lead to the development of more effective drugs for the treatment of various diseases.
Another potential direction is the investigation of the synergistic effects of N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide with other drugs or natural compounds. This could lead to the development of combination therapies that have enhanced therapeutic efficacy.
In addition, further studies are needed to investigate the potential applications of N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide in other diseases, such as neurodegenerative diseases and metabolic disorders.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide is a promising compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a potential drug candidate for the treatment of various diseases. The synthesis method of N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide is well established, and its mechanism of action is well understood. However, further studies are needed to investigate its potential applications in other diseases and to develop more effective drugs based on N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide involves the reaction of 3-methoxybenzaldehyde, 2-pyridinecarboxaldehyde, and 2-aminothiazole in the presence of a base catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide as the final product. The purity of N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide has also been found to possess antioxidant properties, which can protect cells from oxidative damage caused by free radicals. This makes N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide a potential therapeutic agent for the treatment of diseases associated with oxidative stress, such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
In addition, N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide has been found to induce apoptosis and inhibit the proliferation of cancer cells through the regulation of various signaling pathways.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-21-13-4-2-3-12(9-13)18-15(20)14-10-22-16(19-14)11-5-7-17-8-6-11/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIPGLMGCSOMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide

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